molecular formula C26H23F3N4O2 B3502540 (3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B3502540
M. Wt: 480.5 g/mol
InChI Key: GANXJLDTLKPPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-[(4-Phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperazine ring, a trifluoromethoxyphenyl group, and an indolone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-Phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with phenyl isocyanate under controlled conditions.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic substitution reaction of the piperazine derivative with 4-(trifluoromethoxy)benzyl chloride.

    Formation of the Indolone Core: The final step includes the cyclization of the intermediate product with isatin under acidic conditions to form the indolone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-Phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds with varying functional groups.

Scientific Research Applications

(3Z)-1-[(4-Phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Biology: Studies explore its effects on cellular processes and its potential as a tool for biological research.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-Phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, including changes in gene expression, enzyme activity, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-1-[(4-Phenylpiperazin-1-yl)methyl]-3-{[4-(trifluoromethoxy)phenyl]imino}-2,3-dihydro-1H-indol-2-one stands out due to its combination of a piperazine ring, trifluoromethoxyphenyl group, and indolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-phenylpiperazin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N4O2/c27-26(28,29)35-21-12-10-19(11-13-21)30-24-22-8-4-5-9-23(22)33(25(24)34)18-31-14-16-32(17-15-31)20-6-2-1-3-7-20/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANXJLDTLKPPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC(F)(F)F)C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
Reactant of Route 6
(3Z)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE

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